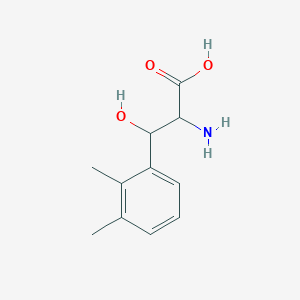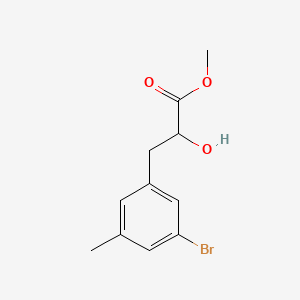
4-Bromohex-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromohex-1-yne is a chemical compound that has garnered significant attention due to its unique properties and various applications in scientific research and industry. This compound is widely used as a building block and an intermediate in organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromohex-1-yne can be synthesized through various methods. One common approach involves the bromination of hex-1-yne. The reaction typically uses bromine (Br₂) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the alkyne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products Formed:
Substitution Reactions: Products include various substituted alkynes.
Addition Reactions: Products include dihaloalkenes and haloalkanes.
Scientific Research Applications
4-Bromohex-1-yne is extensively used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Drug Discovery: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromohex-1-yne involves its reactivity with various molecular targets. The triple bond in the alkyne allows it to participate in addition and substitution reactions, while the bromine atom can be a site for nucleophilic attack. These properties make it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Hex-1-yne: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Bromohexane: Contains a single bond instead of a triple bond, limiting its reactivity in addition reactions.
2-Bromohex-1-yne: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromohex-1-yne’s combination of a bromine atom and a triple bond makes it uniquely reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C6H9Br |
|---|---|
Molecular Weight |
161.04 g/mol |
IUPAC Name |
4-bromohex-1-yne |
InChI |
InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h1,6H,4-5H2,2H3 |
InChI Key |
BNQGWWAOHWYBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
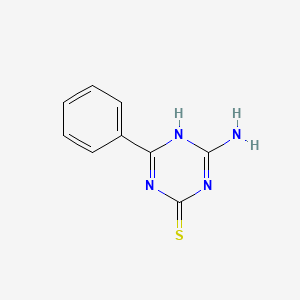
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)


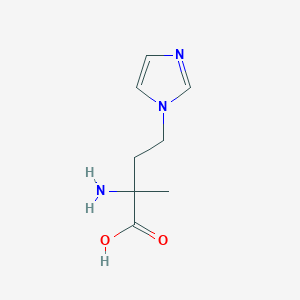

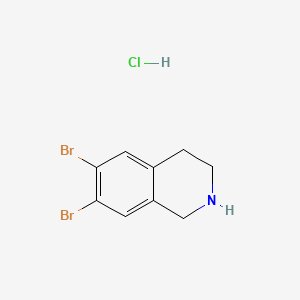
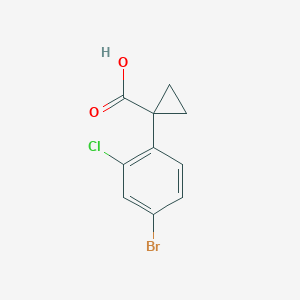
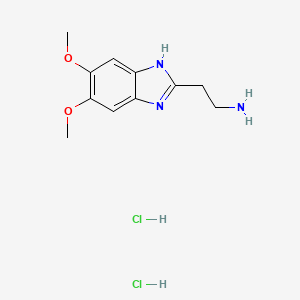
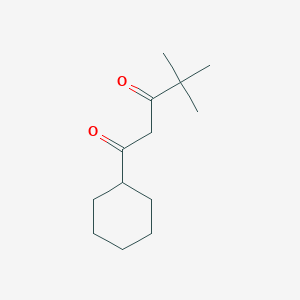
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
